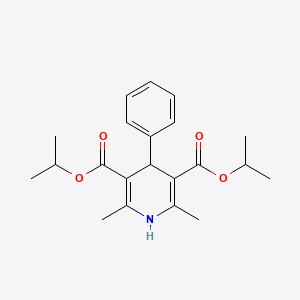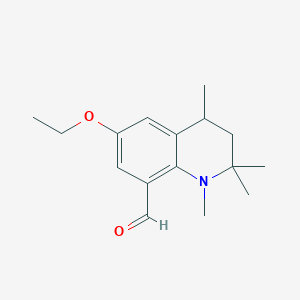![molecular formula C16H16ClN3O3 B11048926 6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11048926.png)
6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
The synthesis of 6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylpyrazole, followed by cyclization and chlorination steps . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α in stimulated human microglia cells . The compound also reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its role in neuroprotection .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound has similar structural features but different substituents, which may result in different pharmacological properties.
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylphenyl)piperazin-1-yl]pyrimidin-4-yl}urea: Another related compound with potential biological activities.
The uniqueness of 6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one lies in its specific substitution pattern, which contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C16H16ClN3O3 |
|---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H16ClN3O3/c1-8-13(10-5-6-11(22-3)12(7-10)23-4)15-18-9(2)14(17)16(21)20(15)19-8/h5-7,19H,1-4H3 |
InChI Key |
IUHSYPLAJRQNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)Cl)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11048843.png)
![8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11048845.png)
![4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048853.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B11048868.png)
![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11048869.png)
![N,4-bis(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11048873.png)
![2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11048882.png)


![9-(2,4-dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11048889.png)
![2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol](/img/structure/B11048897.png)
![2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11048901.png)
![3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048903.png)
